Cas no 5466-13-7 ((2-phenyl-2-propyl-1,3-oxathiolan-5-yl)methyl Carbamate)
5466-13-7 structure
Product Name:(2-phenyl-2-propyl-1,3-oxathiolan-5-yl)methyl Carbamate
CAS-nummer:5466-13-7
MF:C9H11ClN4
MW:210.66343998909
CID:1590329
PubChem ID:230633
Update Time:2025-04-21
(2-phenyl-2-propyl-1,3-oxathiolan-5-yl)methyl Carbamate Chemische en fysische eigenschappen
Naam en identificatie
-
- (2-phenyl-2-propyl-1,3-oxathiolan-5-yl)methyl Carbamate
- 2,9-Dichloroquino(2,3-b)acridine-6,7,13,14(5H,12H)-tetrone
- 2,9-Dichlor-chinacridonchinon
- AG-K-16034
- 2,9-Dichlor-lin.-trans-chinacridonchinon
- 2,9-dichloro-5H,12H-quino[2,3-b]acridine-6,7,13,14-tetraone
- SureCN1613226
- EINECS 219-646-1
- AC1L2P4J
- CTK4F4601
- AC1Q3RM8
- 2,9-dichloroquino[2,3-b]acridine-6,7,13,14(5h,12h)-tetrone
- 6-chloro-2,9-diethyl-9H-purine
- AR-1D5339
- 2,9-Diethyl-6-chlor-purin
- 2,9-Dichloroquino(2,3-b)acridine-6,7,13,14(5H,12H)-tetrone; 2,9-Dichlor-chinacridonchinon; AG-K-16034; 2,9-Dichlor-lin.-trans-chinacridonchinon; 2,9-dichloro-5H,12H-quino[2,3-b]acridine-6,7,13,14-tetraone; SureCN1613226; EINECS 219-646-1; AC1L2P4J; CTK4F4601; AC1Q3RM8; 2,9-dichloroquino[2,3-b]acridine-6,7,13,14(5h,12h)-tetrone; 6-chloro-2,9-diethyl-9H-purine; 2,9-dichloroquino[2,3-b]acridine-6,7,13,14(5H,12H)-tetrone; AR-1D5339; 2,9-Die
- 5466-13-7
- NSC-25719
- 9H-Purine, 6-chloro-2,9-diethyl
- SCHEMBL15719927
- NSC25719
- DTXSID10969937
-
- Inchi: 1S/C9H11ClN4/c1-3-6-12-8(10)7-9(13-6)14(4-2)5-11-7/h5H,3-4H2,1-2H3
- InChI-sleutel: WZHZKKOJBLGUPI-UHFFFAOYSA-N
- LACHT: ClC1=C2C(=NC(CC)=N1)N(C=N2)CC
Berekende eigenschappen
- Exacte massa: 210.06743
- Monoisotopische massa: 210.067
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 14
- Aantal draaibare bindingen: 2
- Complexiteit: 201
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.1
- Topologisch pooloppervlak: 43.6Ų
Experimentele eigenschappen
- Dichtheid: 1.37
- Kookpunt: 271.2°C at 760 mmHg
- Vlampunt: 117.8°C
- Brekindex: 1.657
- PSA: 43.6
(2-phenyl-2-propyl-1,3-oxathiolan-5-yl)methyl Carbamate Gerelateerde literatuur
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
5466-13-7 ((2-phenyl-2-propyl-1,3-oxathiolan-5-yl)methyl Carbamate) Gerelateerde producten
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Aanbevolen leveranciers
钜澜化工科技(青岛)有限公司
Goudlid
CN Leverancier
Bulk
Nanjing Jubai Biopharm
Goudlid
CN Leverancier
Bulk
Enjia Trading Co., Ltd
Goudlid
CN Leverancier
Bulk
Shanghai Pearlk Chemicals Co., Ltd.
Goudlid
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
CN Leverancier
Bulk